Cas no 2171959-70-7 (1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid)

1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid
- 1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid
- EN300-1454406
- 2171959-70-7
-
- インチ: 1S/C22H23NO4/c24-21(25)20-13-23(22(26)27-14-15-4-2-1-3-5-15)12-19(20)18-10-8-17(9-11-18)16-6-7-16/h1-5,8-11,16,19-20H,6-7,12-14H2,(H,24,25)
- InChIKey: AWDXVIFSERXEGJ-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(=O)OCC2C=CC=CC=2)CC1C1C=CC(=CC=1)C1CC1)=O
計算された属性
- 精确分子量: 365.16270821g/mol
- 同位素质量: 365.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 532
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 66.8Ų
1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454406-1000mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 1000mg |
$1172.0 | 2023-09-29 | ||
Enamine | EN300-1454406-50mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 50mg |
$983.0 | 2023-09-29 | ||
Enamine | EN300-1454406-10000mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 10000mg |
$5037.0 | 2023-09-29 | ||
Enamine | EN300-1454406-500mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 500mg |
$1124.0 | 2023-09-29 | ||
Enamine | EN300-1454406-1.0g |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454406-5000mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 5000mg |
$3396.0 | 2023-09-29 | ||
Enamine | EN300-1454406-100mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 100mg |
$1031.0 | 2023-09-29 | ||
Enamine | EN300-1454406-250mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 250mg |
$1078.0 | 2023-09-29 | ||
Enamine | EN300-1454406-2500mg |
1-[(benzyloxy)carbonyl]-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid |
2171959-70-7 | 2500mg |
$2295.0 | 2023-09-29 |
1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Back matter
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2171959-70-7)
1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid, identified by its CAS number 2171959-70-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and a 4-cyclopropylphenyl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The benzyloxy carbonyl (Boc) group is a common protecting group in organic synthesis, widely used to shield carboxylic acid functionalities during peptide coupling reactions. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses involving sensitive intermediates. In contrast, the 4-cyclopropylphenyl substituent introduces steric hindrance and electronic effects that can influence the compound's reactivity and binding affinity to biological targets. This combination of structural elements suggests that 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid may exhibit interesting pharmacological properties, particularly in the context of enzyme inhibition or receptor binding studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The 4-cyclopropylphenyl ring, with its rigid structure, could serve as a key interaction point with protein targets, while the benzyloxy carbonyl group may facilitate hydrogen bonding or hydrophobic interactions. These insights are particularly valuable in the design of small-molecule inhibitors targeting therapeutic proteins. For instance, studies have shown that pyrrolidine derivatives can modulate the activity of kinases and other enzymes involved in cancer signaling pathways. The structural complexity of 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid positions it as a promising candidate for further exploration in this area.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the benzyloxy carbonyl group typically involves carboxylation reactions followed by protection with benzyl alcohol under mild acidic conditions. Subsequent functionalization at the pyrrolidine core requires precise control over reaction conditions to avoid side products. The presence of the 4-cyclopropylphenyl moiety adds an additional layer of complexity, as cyclopropyl groups can be prone to rearrangements under certain conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve overall efficiency.
In terms of biological activity, preliminary studies on structurally related compounds have revealed potential applications in treating neurological disorders and inflammatory diseases. The pyrrolidine scaffold is known to interact with various neurotransmitter receptors, making it a viable candidate for developing novel therapeutics. Additionally, the steric bulk provided by the 4-cyclopropylphenyl group may enhance selectivity by reducing off-target effects. Further research is needed to fully elucidate the pharmacological profile of 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid, but its unique structural features make it an exciting prospect for future drug discovery efforts.
The role of computational tools in optimizing drug candidates cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding how this compound might interact with biological targets at an atomic level. These simulations can predict binding affinities, identify key interaction residues, and suggest modifications to enhance potency. By leveraging these technologies, researchers can accelerate the discovery process and reduce experimental costs associated with hit identification and lead optimization.
The growing interest in heterocyclic compounds like pyrrolidines stems from their versatility and broad spectrum of biological activities. Derivatives of this class have shown promise in treating everything from infectious diseases to metabolic disorders. The specific combination of functional groups in 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid makes it particularly intriguing for medicinal chemists seeking novel scaffolds for drug development. As synthetic methodologies continue to evolve, the accessibility of such complex molecules will likely increase, opening up new avenues for therapeutic innovation.
In conclusion, 1-(benzyloxy)carbonyl-4-(4-cyclopropylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2171959-70-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its synthesis presents challenges that require innovative approaches but offers rewards through its potential as a drug candidate or intermediate in larger synthetic schemes. As research progresses, this compound is expected to play a crucial role in developing next-generation therapeutics targeting various diseases.
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